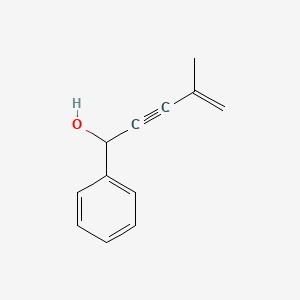

4-Methyl-1-phenylpent-4-en-2-yn-1-ol

Description

Contextualization within Modern Organic Chemistry and Enynol Systems

In modern organic chemistry, there is a continuous pursuit of efficient methods for constructing complex molecular architectures. Enynol systems, which are molecules containing both an alkene (en) and an alkyne (yn) functional group, as well as an alcohol (ol), are recognized as highly versatile building blocks in this endeavor. rsc.orgrsc.org These systems serve as precursors in a variety of cascade reactions, allowing for the rapid assembly of intricate carbo- and heterocyclic scaffolds that are often found in natural products and pharmaceutically active compounds. rsc.org

The reactivity of enynols is distinct from that of simple propargylic alcohols or enynes, enabling a broader range of chemical transformations and functionalizations. rsc.org Their utility in synthesis is amplified by the principles of green chemistry, as cascade processes involving enynols can avoid multiple work-up procedures and the purification of intermediates, thus improving atom economy. rsc.org

Overview of Key Structural Features and Their Chemical Implications in the Context of Research

The chemical behavior and research interest in 4-Methyl-1-phenylpent-4-en-2-yn-1-ol are dictated by its distinct structural components. Each functional group imparts specific reactivity, and their combination within a conjugated system leads to unique chemical properties.

| Structural Feature | Chemical Implication in Research |

| Propargylic Alcohol | The presence of a hydroxyl group on a carbon adjacent to a triple bond defines it as a propargylic alcohol. This moiety is a cornerstone in organic synthesis, acting as a precursor for various transformations. rawsource.comsci-hub.se It can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. wikipedia.org The hydroxyl group can also act as a nucleophile or be converted into a good leaving group, facilitating substitution reactions. researchgate.net |

| Conjugated Enyne System | The arrangement of the double bond (ene) and triple bond (yne) forms a conjugated system. This conjugation allows for complex electronic interactions and facilitates a variety of pericyclic and metal-catalyzed reactions. Gold-catalyzed cyclizations of enynols are a prominent area of research, leading to the formation of diverse molecular frameworks. mdpi.comnih.gov |

| Phenyl Group | The phenyl ring attached to the carbinol center (the carbon bearing the hydroxyl group) provides steric bulk and electronic effects. It can influence the stereochemical outcome of reactions and stabilize reactive intermediates, such as carbocations, through resonance. |

| Methyl Group | The methyl group on the alkene moiety influences the regioselectivity of addition reactions and can affect the conformational preferences of the molecule. |

The multifunctionality of this compound makes it a powerful tool for synthetic chemists. The interplay between the alcohol, alkyne, and alkene groups allows for a variety of intramolecular and intermolecular reactions, often catalyzed by transition metals like gold, palladium, and ruthenium, to produce complex structures such as pyrroles, indoles, and furans. rsc.org

Historical Development of Related Chemical Entities: Precursors and Analogues

The study of molecules like this compound is built upon a long history of research into its constituent functional groups, particularly propargylic alcohols. Propargylic alcohols are recognized as bifunctional synthons that are readily prepared from terminal alkynes and carbonyl compounds. researchgate.net

Early synthetic methods focused on the addition of acetylenic nucleophiles to aldehydes and ketones. The evolution of organometallic chemistry brought forth more sophisticated and selective methods. For instance, the addition of organochromium reagents to carbonyl compounds provided a mild and chemoselective route to chiral homopropargylic alcohols. nih.gov

The late 20th and early 21st centuries saw a surge in the development of catalytic methods for synthesizing and utilizing enynol systems. The application of transition metal catalysis, particularly with gold and palladium, revolutionized the field. rsc.orgmdpi.com These catalysts were found to be exceptionally effective at activating the alkyne moiety of enynols towards nucleophilic attack, leading to the development of a vast array of new cyclization and cascade reactions. rsc.orgacs.org This advancement allowed for the construction of complex polycyclic and heterocyclic systems with high efficiency and selectivity, which was not achievable with classical methods.

Scope and Objectives of Academic Inquiry on this compound

Given the limited specific literature on this compound itself, the scope of academic inquiry is best understood through the lens of the broader class of enynol compounds. The primary objective is to harness their rich chemistry for the efficient synthesis of valuable molecules.

Key Research Objectives:

Development of Novel Catalytic Systems: A significant portion of research is dedicated to discovering new catalysts that can control the outcome of enynol reactions. This includes designing ligands to tune the reactivity and selectivity of metals like gold, palladium, and copper. rsc.orgacs.org

Synthesis of Complex Scaffolds: Researchers aim to use enynols as starting materials for the construction of structurally diverse and complex frameworks, including carbo- and heterocycles that are difficult to synthesize by other means. rsc.orgrsc.org For example, gold-catalyzed reactions of enynols have been used to synthesize cyclopenta[b]indole (B15071945) skeletons and fused polycyclic systems. rsc.org

Mechanistic Studies: Understanding the reaction pathways of enynol transformations is crucial for optimizing existing methods and developing new ones. Studies often focus on elucidating the nature of key intermediates, such as vinyl-gold species or cyclopropylpalladium carbene complexes, to better predict and control reaction outcomes. rsc.orgnih.gov

Application in Total Synthesis: A long-term goal is to apply the methodologies developed for enynol chemistry to the total synthesis of complex natural products and pharmaceutically relevant molecules. The ability of enynols to participate in cascade reactions makes them ideal for strategies that aim to build molecular complexity rapidly. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-methyl-1-phenylpent-4-en-2-yn-1-ol |

InChI |

InChI=1S/C12H12O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,12-13H,1H2,2H3 |

InChI Key |

GTYSWXBCTOOCNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C#CC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Phenylpent 4 En 2 Yn 1 Ol

Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound's Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgewadirect.com For 4-Methyl-1-phenylpent-4-en-2-yn-1-ol, the primary disconnection points are the carbon-carbon bonds that form the core structure.

A logical retrosynthetic approach identifies the alcohol and the substituted alkyne as key fragments. This leads to two primary synthons: a nucleophilic acetylide and an electrophilic carbonyl compound. The corresponding synthetic equivalents would be a terminal alkyne and an aldehyde or ketone. youtube.com Specifically, one key disconnection is between the carbinol carbon (C-1) and the adjacent acetylenic carbon (C-2). This suggests a nucleophilic addition of a substituted pentenynyl anion to benzaldehyde (B42025). Another strategic disconnection can be made between C-3 and C-4 of the pentenynyl fragment, pointing towards a coupling reaction to form the enyne moiety.

| Target Molecule | Disconnection | Precursors |

| This compound | C1-C2 Bond | Benzaldehyde and 4-Methylpent-4-en-2-yne |

| This compound | C3-C4 Bond | A propargylic alcohol derivative and a vinyl metallic species |

Classical Approaches to Enynol Synthesis and Their Adaptability for the Chemical Compound

Classical methods for enynol synthesis provide a foundational framework for constructing this compound. These approaches often involve well-established reactions that are adaptable to a variety of substrates.

Carbonyl Addition Reactions (e.g., Acetylide Additions, Grignard Reagents)

The addition of acetylides to carbonyl compounds is a direct and widely used method for the synthesis of propargylic alcohols. nih.gov In the context of this compound, this would involve the reaction of the lithium or magnesium salt of 2-methyl-1-buten-3-yne with benzaldehyde. The acetylide, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde to form the target alcohol after an acidic workup. chemguide.co.uk

Grignard reagents, with the general formula RMgX, are also powerful nucleophiles used to form carbon-carbon bonds. wikipedia.orgacechemistry.co.uk A Grignard reagent derived from a terminal alkyne can be added to an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively. organic-chemistry.org For the synthesis of the target compound, an alkynyl Grignard reagent, such as 2-methyl-1-buten-3-ynylmagnesium bromide, would be reacted with benzaldehyde. chemguide.co.uk The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. chemguide.co.ukacechemistry.co.uk

Palladium-Catalyzed Coupling Strategies (e.g., Sonogashira Coupling Variants)

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of enynes and has been widely applied in the synthesis of natural products and complex molecules. wikipedia.orgresearchgate.net To synthesize this compound via this method, a retrosynthetic disconnection suggests coupling a terminal alkyne with a vinyl halide. A plausible route would involve the Sonogashira coupling of phenylacetylene with a suitable 2-bromo-3-methyl-1-butene derivative, followed by functional group manipulation to introduce the hydroxyl group. Alternatively, a propargylic alcohol could be coupled with a vinyl halide. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.org

| Coupling Partners for Sonogashira Reaction | Catalyst System | Resulting Bond |

| Terminal Alkyne and Vinyl Halide | Palladium complex, Copper(I) salt, Amine base | sp-sp2 carbon-carbon bond |

| Aryl Halide and Terminal Alkyne | Palladium complex, Copper(I) salt, Amine base | sp-sp2 carbon-carbon bond |

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen the emergence of advanced catalytic systems that offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Methodologies (e.g., Gold, Copper, Rhodium, Iron Catalysis)

Gold Catalysis : Gold catalysts, particularly gold(I) and gold(III) complexes, have become powerful tools in organic synthesis, especially for reactions involving alkynes. nih.gov Gold catalysis can facilitate the cyclization of enynols and other related transformations under mild conditions. mdpi.comnih.gov While a direct coupling to form this compound might not be the primary application, gold catalysts could be employed in subsequent transformations of the enynol scaffold.

Copper Catalysis : Copper catalysts are not only used as co-catalysts in Sonogashira reactions but can also independently catalyze the coupling of terminal alkynes. Copper-catalyzed reactions often provide a more cost-effective and environmentally friendly alternative to palladium-based systems. researchgate.net For instance, a copper-catalyzed coupling of a vinyl halide with a terminal alkyne could be a viable route to the enyne core of the target molecule.

Rhodium Catalysis : Rhodium catalysts are known for their ability to catalyze a variety of C-C bond-forming reactions, including the addition of organoboronic acids to alkynes. researchgate.net Rhodium-catalyzed reactions could be employed to construct the enyne framework or to perform stereoselective transformations on a precursor molecule. nih.govnih.gov

Iron Catalysis : As an earth-abundant and low-cost metal, iron has gained significant attention as a catalyst in organic synthesis. nih.gov Iron-catalyzed cross-coupling reactions can provide an alternative to palladium- and copper-based methods for the synthesis of 1,3-enynes. nih.gov

Stereoselective Synthesis: Enantioselective and Diastereoselective Pathways

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. The hydroxyl group at C-1 creates a chiral center, making enantioselective synthesis a key consideration.

Chiral Ligand and Catalyst Design for Asymmetric Induction

The creation of the chiral center at the hydroxyl-bearing carbon is a critical step in the synthesis of this compound. This is typically achieved through the asymmetric addition of an appropriate alkynyl nucleophile to benzaldehyde. The success of this transformation hinges on the design of chiral ligands that can effectively create a chiral environment around a metal catalyst, thereby directing the nucleophilic attack to one face of the aldehyde.

For a long time, C2-symmetric ligands have been prominent in the field of asymmetric catalysis. nih.govresearchgate.net More recently, nonsymmetrical modular P,N-ligands have been introduced and successfully applied in various metal-catalyzed reactions, in many cases outperforming their C2-symmetric counterparts. nih.govresearchgate.net The development of chiral ligands capable of providing high stereocontrol in metal-catalyzed reactions is a crucial aspect of modern organic synthesis, as the production of bioactive molecules as single enantiomers is increasingly required. nih.gov

Several classes of chiral ligands have proven effective in the asymmetric alkynylation of aldehydes. These include amino alcohols, diols, and phosphines, which coordinate to a metal center (e.g., Zn, Ti, Cu) to form a chiral catalyst. The choice of ligand and metal can significantly influence the enantioselectivity of the reaction. For instance, the ProPhenol ligand, in combination with a dialkylzinc reagent, has been shown to be an effective catalyst for the asymmetric addition of alkynylzinc nucleophiles to aldehydes. nih.gov

Below is a table summarizing representative chiral ligands and catalysts used in the asymmetric synthesis of propargylic alcohols, which are structurally related to the target compound.

| Catalyst System | Chiral Ligand | Metal Source | Typical Aldehyde Substrate | Enantiomeric Excess (ee) |

| Zn-ProPhenol | ProPhenol | Diethylzinc | Aromatic Aldehydes | >90% |

| Ti-BINOL | (R)-BINOL | Ti(OiPr)₄ | Aromatic & Aliphatic Aldehydes | 85-99% |

| Cu-Box | Bis(oxazoline) | Cu(OTf)₂ | Aromatic Aldehydes | 90-98% |

| Rh-SDP | Spirodiphosphine | [Rh(cod)₂]BF₄ | N/A (for enyne cyclization) | up to 92% |

This table presents data for the synthesis of various chiral propargylic alcohols and related compounds to illustrate the efficacy of different catalyst systems. The specific performance for the synthesis of this compound may vary.

Diastereocontrol in Alkene/Alkyne Formation

The synthesis of this compound also requires control over the geometry of the trisubstituted alkene. The formation of this moiety can be approached through various methods, including Wittig-type reactions, Horner-Wadsworth-Emmons reactions, and transition metal-catalyzed cross-coupling reactions. Diastereocontrol in these reactions is crucial for obtaining the desired isomer.

For instance, in a Horner-Wadsworth-Emmons approach, the choice of phosphonate reagent and reaction conditions can influence the E/Z selectivity of the resulting alkene. Similarly, in cross-coupling strategies, such as the Sonogashira coupling of a vinyl halide with a terminal alkyne, the stereochemistry of the vinyl halide precursor dictates the geometry of the final product. The management of regio-, stereo-, and chemoselectivity is a key concern in procedures starting from alkynes and 1,3-diynes. thieme-connect.comscilit.com

Chemo- and Regioselective Synthesis Strategies

The presence of multiple reactive functional groups in the precursors to this compound—namely an aldehyde, an alkyne, and potentially other reactive sites—demands a high degree of chemo- and regioselectivity in the synthetic design.

For example, in a convergent synthesis, the coupling of a chiral propargyl alcohol fragment with a vinyl fragment must proceed without unwanted side reactions at the hydroxyl group or the alkene. This can be achieved through the use of protecting groups or by employing catalyst systems that are highly selective for the desired transformation. Enzymatic catalysis, for instance, offers high levels of chemo- and regioselectivity in the acylation of flavonoid glycosides, demonstrating the potential for enzymes in selective transformations. nih.gov

Novel Synthetic Routes and Process Optimization Studies

Recent advances in organic synthesis have opened up new avenues for the construction of complex molecules like this compound. These include the development of novel catalytic systems and the application of cascade reactions that can form multiple bonds in a single operation. For instance, metal-catalyzed enyne cyclization reactions provide a facile method for the synthesis of novel bi- and tricyclic scaffolds from enyne substrates. rsc.org

Process optimization is also a critical aspect of developing a practical synthesis. This involves the systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and selectivity while minimizing waste and cost. The use of design of experiments (DoE) can be a powerful tool in this regard, allowing for the efficient exploration of a large parameter space.

Green Chemistry Considerations in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being integrated into synthetic planning. For the synthesis of this compound, this could involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. The use of recyclable catalysts, such as hydroxyapatite-supported palladium, is a notable example. organic-chemistry.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives, such as water or supercritical fluids. The development of palladium-catalyzed synthesis of 2-alkene-4-ynoates and -nitriles in water is a significant step in this direction. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The following table outlines some green chemistry approaches applicable to the synthesis of enyne-containing molecules.

| Green Chemistry Principle | Application in Enyne Synthesis | Potential Benefit |

| Catalysis | Use of recyclable solid-supported catalysts (e.g., Pd on hydroxyapatite). organic-chemistry.org | Reduced catalyst waste and cost. |

| Alternative Solvents | Performing cross-coupling reactions in water. organic-chemistry.org | Reduced use of volatile organic compounds (VOCs). |

| Atom Economy | Development of addition reactions and cascade processes. | Minimized formation of byproducts. |

| Energy Efficiency | Microwave-assisted or sonication-assisted enzymatic reactions. nih.gov | Reduced reaction times and energy consumption. |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1 Phenylpent 4 En 2 Yn 1 Ol

Transformations Involving the Alkyne Moiety

The internal alkyne of 4-Methyl-1-phenylpent-4-en-2-yn-1-ol, situated between a phenyl-bearing carbinol center and a vinylic carbon, is expected to be a site of significant chemical reactivity.

Addition Reactions (e.g., Hydration, Hydrohalogenation, Hydroboration)

Addition reactions to the carbon-carbon triple bond would likely be a primary mode of transformation.

Hydration: Acid-catalyzed hydration would be expected to follow Markovnikov's rule, leading to the formation of a ketone. The regioselectivity would be influenced by the electronic effects of the adjacent phenyl and methyl groups.

Hydrohalogenation: The addition of hydrogen halides (HX) would likely proceed via a vinyl cation intermediate, with the halogen adding to the more substituted carbon or the carbon that can better stabilize a positive charge.

Hydroboration-Oxidation: This two-step process would be anticipated to yield an enol that would tautomerize to an aldehyde or ketone, with anti-Markovnikov regioselectivity.

Data on Addition Reactions of this compound

| Reaction Type | Expected Product(s) | Reagents | Notes |

|---|---|---|---|

| Hydration | α,β-Unsaturated ketone | H₂SO₄, H₂O, HgSO₄ | Regioselectivity would need experimental verification. |

| Hydrohalogenation | Vinylic halides | HCl, HBr, HI | Stereochemistry of addition (syn or anti) would be of interest. |

| Hydroboration | α,β-Unsaturated aldehyde/ketone | 1. BH₃·THF; 2. H₂O₂, NaOH | Expected to show complementary regioselectivity to hydration. |

This table is hypothetical and based on general principles of alkyne reactivity. No specific experimental data for this compound has been found.

Cycloaddition Reactions (e.g., Pauson-Khand Type, Diels-Alder Reactions)

The alkyne functionality could participate as a π-system in various cycloaddition reactions.

Pauson-Khand Type Reactions: In the presence of a cobalt carbonyl complex and a suitable alkene, the alkyne could undergo a [2+2+1] cycloaddition to form a cyclopentenone derivative.

Diels-Alder Reactions: The alkyne could act as a dienophile in [4+2] cycloaddition reactions with a suitable diene, leading to the formation of a six-membered ring.

Oligomerization and Polymerization Pathways as a Synthetic Building Block

The presence of both alkyne and alkene moieties suggests that this compound could serve as a monomer in polymerization reactions, potentially leading to conjugated polymers with interesting electronic and optical properties.

Transformations Involving the Alkene Moiety

The terminal isopropenyl group represents another reactive site within the molecule.

Stereospecific Addition Reactions

The double bond of the isopropenyl group can undergo various addition reactions, with the potential for stereocontrol. Reactions such as dihydroxylation or epoxidation would introduce new stereocenters, and the facial selectivity could be influenced by the nearby chiral center at the carbinol carbon.

Olefin Isomerization and Rearrangement Reactions (e.g., Claisen Rearrangement)

Under thermal or catalytic conditions, the alkene could undergo isomerization. While a classic Claisen rearrangement is not directly applicable to this structure, related sigmatropic rearrangements could potentially be induced if the alcohol were converted to a vinyl ether derivative.

Research Findings on Alkene Transformations

| Reaction Type | Potential Outcome | Reagents/Conditions | Key Mechanistic Feature |

|---|---|---|---|

| Dihydroxylation | Formation of a diol | OsO₄, NMO or KMnO₄ (cold, dilute) | Syn-addition |

| Epoxidation | Formation of an epoxide | m-CPBA, other peroxy acids | Stereospecific reaction |

| Isomerization | Migration of the double bond | Acid or metal catalyst | Formation of a more stable internal alkene |

This table is a theoretical projection of reactivity. No specific experimental results for this compound were found in the searched literature.

Reactions of the Hydroxyl Functional Group

The hydroxyl group in this compound is a primary site for various chemical transformations, including derivatization, oxidation, reduction, and nucleophilic substitution.

The hydroxyl moiety of propargylic alcohols is readily converted into other functional groups, with esterification being a common derivatization. This process typically involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, often in the presence of an acid catalyst. These reactions are valuable for introducing new functionalities and for the protection of the hydroxyl group during multi-step syntheses.

The general scheme for the esterification of a propargylic alcohol is as follows:

Reaction with Carboxylic Acids: This is a reversible reaction that is typically slow and requires an acid catalyst, such as concentrated sulfuric acid.

Reaction with Acyl Chlorides: This reaction is generally vigorous and occurs at room temperature, producing the ester and hydrogen chloride gas.

Reaction with Acid Anhydrides: The reaction with acid anhydrides is slower than with acyl chlorides and often requires gentle heating to proceed at a reasonable rate.

A representative table of potential esterification reactions for a generic propargylic alcohol is provided below.

| Reagent | Conditions | Product |

| Acetic Anhydride | Pyridine, Room Temperature | Propargyl Acetate |

| Benzoyl Chloride | Pyridine, 0 °C to Room Temperature | Propargyl Benzoate |

| Methanesulfonyl Chloride | Triethylamine, Dichloromethane, 0 °C | Propargyl Mesylate |

The hydroxyl group of this compound can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: Oxidation of the secondary alcohol in this molecule would be expected to yield the corresponding ketone, 4-Methyl-1-phenylpent-4-en-2-yn-1-one. Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

Reduction: The hydroxyl group itself is not typically reduced further. However, the adjacent alkyne and alkene functionalities are susceptible to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would likely lead to the reduction of both the triple and double bonds, as well as potential hydrogenolysis of the benzylic C-O bond. Selective reduction of the alkyne to a cis-alkene can often be achieved using Lindlar's catalyst, while dissolving metal reductions (e.g., Na in liquid NH3) would favor the formation of a trans-alkene.

Propargylic alcohols are well-known substrates for nucleophilic substitution reactions, where the hydroxyl group is replaced by a nucleophile. acs.org These reactions are often facilitated by the activation of the hydroxyl group to form a better leaving group, typically through protonation or coordination to a Lewis acid. The resulting propargyl cation is stabilized by the adjacent alkyne and, in this specific molecule, by the phenyl group.

A variety of nucleophiles can be employed in these reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are frequently catalyzed by transition metals such as gold, ruthenium, or iron. acs.org For instance, gold(III)-catalyzed nucleophilic substitution on propargylic alcohols can proceed under very mild conditions with a range of carbon, oxygen, and sulfur nucleophiles. acs.org

| Catalyst System | Nucleophile | Product Type |

| Au(III) complexes | Alcohols, Thiols, Allylsilanes | Propargyl ethers, thioethers, and allylated products |

| FeCl3 | Alcohols, Thiols, Amides | Propargyl ethers, thioethers, and amides |

| Ru complexes | Anilines | N-propargylated anilines |

Reactivity of the Phenyl Substituent and its Influence on Overall Reactivity

The phenyl ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The directing nature of the substituent already attached to the ring will influence the position of the incoming electrophile. The alkyl chain attached to the phenyl ring is an ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring.

However, the specific reaction conditions would need to be carefully chosen to avoid unwanted side reactions involving the sensitive enyne and alcohol functionalities.

Electronic Effects: The phenyl group can influence the reactivity of the rest of the molecule through inductive and resonance effects. It can stabilize adjacent carbocationic intermediates that may form during nucleophilic substitution at the propargylic position. acs.orgnih.govacs.orgsoton.ac.uk This stabilization facilitates the departure of the leaving group and can accelerate the rate of substitution reactions. The electron-donating or electron-withdrawing nature of any substituents on the phenyl ring can further modulate this effect. acs.orgnih.govacs.orgsoton.ac.uk

Steric Effects: The bulkiness of the phenyl group can introduce steric hindrance, which may influence the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the approach of a bulky reagent to the propargylic center, the phenyl group may direct the attack to the less hindered face of the molecule. This steric influence is a critical factor in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. acs.orgnih.govacs.orgsoton.ac.uk

The interplay of these electronic and steric factors is crucial in determining the preferred reaction pathways and the structure of the resulting products. acs.orgnih.govacs.orgsoton.ac.uk

Cascade and Domino Reactions Incorporating the Chemical Compound

There is no specific information available in the scientific literature regarding cascade or domino reactions involving this compound.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

There is no specific information available in the scientific literature regarding the elucidation of reaction mechanisms for this compound using kinetic or spectroscopic methods.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Methyl 1 Phenylpent 4 En 2 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of individual atoms. For a molecule with the complexity of 4-Methyl-1-phenylpent-4-en-2-yn-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.

Two-dimensional NMR techniques are powerful tools for establishing the intricate network of atomic connections within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity from the benzylic proton to the neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is vital for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For instance, HMBC can show correlations from the methyl protons to the quaternary enyne carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is critical for stereochemical assignments. In derivatives of this compound, NOESY can help in determining the relative stereochemistry of chiral centers.

A hypothetical data table summarizing expected 2D NMR correlations for the parent compound is presented below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |

| Phenyl Protons | Aromatic CH Carbons | Other Aromatic Carbons, Benzylic Carbon |

| Benzylic CH-OH | Benzylic CH Carbon | Phenyl Carbons, Alkyne Carbon |

| Vinylic =CH₂ | Vinylic CH₂ Carbon | Quaternary Alkene Carbon, Methyl Carbon |

| Methyl CH₃ | Methyl Carbon | Quaternary Alkene Carbon, Vinylic CH₂ Carbon |

This table is illustrative and based on expected correlations.

While solution-state NMR is more common for organic molecules, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, offering insights into polymorphism, molecular packing, and intermolecular interactions. For derivatives of this compound that are crystalline, ssNMR could be used to study their solid-state conformation, which may differ from their solution-state conformation.

Mass Spectrometry for Fragmentation Pathway Analysis and Precise Molecular Composition

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₂O), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula with a high degree of confidence.

| Molecular Formula | Calculated Exact Mass |

| C₁₂H₁₂O | 172.0888 |

This table presents the calculated exact mass.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of a water molecule from the alcohol group, cleavage adjacent to the phenyl ring, and fragmentation of the pentenynyl chain. Analyzing these fragmentation patterns helps to confirm the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key functional groups in this compound would give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum.

The expected vibrational frequencies for the key functional groups are summarized in the table below.

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) | 3600-3200 (weak) |

| C-H (aromatic) | 3100-3000 | 3100-3000 (strong) |

| C≡C (alkyne) | 2260-2100 (weak) | 2260-2100 (strong) |

| C=C (alkene) | 1680-1620 (variable) | 1680-1620 (strong) |

| C=C (aromatic) | 1600, 1475 | 1600, 1475 |

| C-O (alcohol) | 1260-1000 (strong) | Weak |

This table is based on typical vibrational frequencies for the indicated functional groups.

By combining the data from these advanced spectroscopic and analytical methodologies, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved, providing a solid foundation for understanding their chemical properties and reactivity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural determination of molecules. springernature.comnih.gov This powerful technique provides unambiguous proof of the relative configuration of all stereogenic centers within a molecule. nih.gov For a chiral, enantiomerically pure compound like this compound, X-ray crystallography is the gold standard for determining its absolute configuration. springernature.comnih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering), which introduces small, measurable differences between the intensities of specific pairs of reflections in the diffraction pattern, known as Bijvoet pairs. researchgate.net The analysis of these differences allows for the correct assignment of the molecule's handedness, typically quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. nih.gov A prerequisite for this analysis is the availability of a high-quality single crystal of the enantiomerically pure compound. researchgate.netthieme-connect.de

Beyond stereochemistry, X-ray diffraction analysis yields precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation in the solid state. rsc.orgresearchgate.net For this compound, this would reveal the spatial arrangement of the phenyl group relative to the enyne backbone and the orientation of the methyl group. The solid-state conformation is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly affect the molecular shape compared to its conformation in solution. rsc.org

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₂O | The elemental composition of the molecule. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁ | A common chiral space group. |

| Flack Parameter | 0.05(3) | A value close to zero indicates the correct absolute stereochemistry has been determined. nih.gov |

| Key Torsion Angle | C(phenyl)-C(1)-C(2)-C(3) | Defines the orientation of the phenyl ring relative to the alkyne. |

| H-Bonding | O-H···O | Describes intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules in the crystal lattice. |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for the separation, purification, and analysis of organic compounds and their isomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for assessing the chemical and isomeric purity of synthesized compounds like this compound. nih.govnih.gov

For chiral molecules, determining the enantiomeric purity or enantiomeric excess (e.e.) is critical. heraldopenaccess.us Chiral chromatography, typically utilizing HPLC, is the most widely used method for this purpose. nih.govuma.es The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. globalresearchonline.net This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

The separation of the enantiomers of this compound would likely be achieved using a CSP based on a chiral polymer, such as a derivatized polysaccharide (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. rsc.org A mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) is commonly used to achieve optimal separation. rsc.org The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the direct calculation of the enantiomeric excess. researchgate.net

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (t_R) | 12.5 min | 15.2 min |

| Peak Area | 98.5% | 1.5% |

| Enantiomeric Excess (e.e.) | \multicolumn{2}{ | c |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is exceptionally useful for analyzing the composition of volatile mixtures and confirming the identity of individual components. sci-hub.se

In a GC-MS analysis of a sample containing this compound, the compound would first travel through a GC column, separating it from impurities or other reaction components. Upon exiting the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process generates a positively charged molecular ion (M⁺•) and a series of characteristic fragment ions. libretexts.org

The mass spectrum of this compound (Molecular Weight: 184.23 g/mol ) is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 184. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this alcohol would likely include:

α-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org For this molecule, cleavage between the carbinol carbon and the alkyne would yield a stable, resonance-delocalized benzylic cation [C₆H₅CHOH]⁺ at m/z 107.

Loss of Water: Alcohols readily lose a molecule of water (18 mass units), which would produce a fragment ion at m/z 166 (M-18). libretexts.org

Benzylic Fragmentation: Compounds containing a phenylmethyl (benzyl) group often rearrange to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |

| 184 | [C₁₂H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 169 | [M - CH₃]⁺ | Loss of a methyl radical |

| 166 | [M - H₂O]⁺• | Loss of water |

| 107 | [C₆H₅CHOH]⁺ | α-cleavage at the carbinol carbon |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Theoretical and Computational Investigations of 4 Methyl 1 Phenylpent 4 En 2 Yn 1 Ol

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. A typical DFT study on 4-Methyl-1-phenylpent-4-en-2-yn-1-ol would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization. This would yield the molecule's most stable three-dimensional structure.

From this optimized geometry, a wealth of information could be extracted and would typically be presented in data tables. A hypothetical table of calculated ground state properties is presented below to illustrate the expected outcomes of such a study.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Unit |

| Total Electronic Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | -X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

| Mulliken Atomic Charges | (List of charges per atom) | e |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods would be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) provide a higher level of theory. These methods are crucial for benchmarking DFT results and for obtaining highly reliable predictions of properties such as ionization potentials, electron affinities, and interaction energies. A comparative study using these methods would provide a robust understanding of the molecule's electronic behavior.

Conformational Analysis and Exploration of Energy Landscapes

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. A conformational analysis would be essential to identify the various low-energy structures and to understand the molecule's flexibility. This is typically achieved by systematically rotating the dihedral angles of key bonds and calculating the corresponding energy of each conformation.

The results of such an analysis are often visualized as a potential energy landscape, highlighting the global minimum (the most stable conformer) and other local minima, separated by rotational energy barriers. This information is critical for understanding how the molecule might behave in different environments and how its shape influences its reactivity.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the chemical reactions that this compound can undergo is a key aspect of its chemistry. Computational modeling can provide detailed insights into reaction mechanisms, identifying the transition states that connect reactants to products.

For a given reaction, a potential energy surface (PES) can be mapped out. This surface represents the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction. By mapping the PES, chemists can identify the lowest energy path from reactants to products, known as the reaction coordinate. This provides a visual and quantitative description of the reaction mechanism.

Interactive Data Table: Hypothetical Reaction Energetics for a Reaction of this compound

| Parameter | Hypothetical Value | Unit |

| Activation Energy (Forward) | XX.X | kcal/mol |

| Activation Energy (Reverse) | XX.X | kcal/mol |

| Enthalpy of Reaction | -XX.X | kcal/mol |

| Gibbs Free Energy of Reaction | -XX.X | kcal/mol |

Note: The values in this table are placeholders and would need to be determined by actual computational studies of a specific reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Theoretical calculations, typically employing density functional theory (DFT), are a standard method for predicting the spectroscopic properties of a molecule. These predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insight into the electronic structure and bonding of the compound.

For this compound, a computational study would typically involve optimizing the molecule's geometry and then calculating its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR Chemical Shifts: Theoretically predicted NMR chemical shifts are crucial for identifying the chemical environment of each atom within the molecule. However, without specific computational studies on this compound, a data table of its predicted chemical shifts cannot be compiled.

Predicted IR Vibrational Frequencies: Computational methods can predict the vibrational modes of a molecule, which correspond to the absorption peaks in its IR spectrum. This information helps in identifying functional groups and understanding the molecule's vibrational dynamics. A detailed analysis would provide a table of calculated frequencies and their corresponding vibrational assignments (e.g., O-H stretch, C≡C stretch, C=C stretch). As no such study is available for this compound, this data cannot be presented.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

The results of such simulations could elucidate how the molecule folds, how it interacts with its surroundings, and its potential binding mechanisms with other molecules. Unfortunately, the scientific literature does not currently contain any molecular dynamics simulation studies specifically focused on this compound. Therefore, a discussion of its dynamic behavior and interactions based on simulation data is not possible at this time.

Applications of 4 Methyl 1 Phenylpent 4 En 2 Yn 1 Ol As a Synthetic Building Block

Role in the Construction of Complex Organic Architectures

The strategic placement of reactive moieties within 4-Methyl-1-phenylpent-4-en-2-yn-1-ol makes it an ideal precursor for the synthesis of complex carbocyclic and heterocyclic frameworks. The conjugated enyne unit is particularly amenable to a variety of cyclization reactions, while the hydroxyl and phenyl groups offer additional points for modification and annulation strategies.

The enyne functionality is a well-established precursor for the construction of cyclic systems through various metal-catalyzed and thermal reactions. For instance, enyne metathesis, particularly ring-closing enyne metathesis (RCEYM), provides a powerful tool for the synthesis of a diverse range of heterocyclic compounds. uwindsor.ca The presence of the hydroxyl group in this compound could be exploited to direct or participate in such cyclizations, potentially leading to the formation of functionalized oxygen-containing heterocycles.

Furthermore, enyne precursors are instrumental in the synthesis of polycyclic aromatic hydrocarbons (PAHs). wvu.eduacs.org By analogy, derivatives of this compound could undergo tandem cyclizations to furnish complex benzannulated systems. wvu.edu The phenyl group of the molecule can be envisioned to participate in annulation reactions, leading to fused aromatic structures. Additionally, transition metal-mediated metallacyclopentene formation from enynes is a powerful technique in catalytic heterocycle synthesis. nih.gov The specific substitution pattern of this compound could influence the diastereoselectivity of such cyclizations. nih.gov

The table below summarizes potential cyclization reactions involving enyne precursors like this compound.

| Cyclization Strategy | Potential Product Type | Key Features |

| Ring-Closing Enyne Metathesis (RCEYM) | Oxygen-containing heterocycles | High catalyst tolerance for heteroatoms. uwindsor.ca |

| Tandem Cyclization | Polycyclic Aromatic Hydrocarbons (PAHs) | Formation of benzannulated systems. wvu.edu |

| Metal-Templated Bond Reorganization | Dienes and other cyclic systems | Proceeds via metallacyclopentene intermediates. uwindsor.ca |

| [2+2+2] Cycloaddition | Substituted Pyridines | Can be achieved with catalysts like Rhodium or under visible light. nih.gov |

| Gold-Catalyzed Cycloisomerization | Fused furoindolines and related scaffolds | Propargylic alcohol moiety can direct enantioselectivity. nih.govnih.gov |

Propargylic alcohols, the class of compounds to which this compound belongs, are key intermediates in the total synthesis of numerous natural products. Their utility stems from the ability of the alkyne and alcohol functionalities to undergo a wide range of transformations. For example, the hydroxyl group can be oxidized to a ketone, while the alkyne can be hydrated to form a ketone or participate in various coupling and cyclization reactions. youtube.com

In the context of complex molecule synthesis, building blocks that allow for the iterative assembly of molecular fragments are highly valuable. nih.gov The functional handles present in this compound allow for its incorporation into a larger molecular framework, followed by subsequent transformations of the enyne and hydroxyl moieties to construct the target molecule. For instance, gold-catalyzed cyclization cascades of indole-tethered propargyl alcohols have been used to assemble tetracyclic alkaloid scaffolds. nih.gov A similar strategy could potentially be employed with derivatives of this compound.

The development of innovative technologies for the sustainable production of marine-derived drugs often relies on the total synthesis of complex natural products, where versatile intermediates are crucial. nih.gov The structural motifs present in this compound could be relevant in the synthesis of lipidic alkynylcarbinols, which have shown promising antitumor activities. researchgate.net

Development of Novel Materials and Functional Systems

The unique electronic and structural features of enyne-containing molecules make them attractive candidates for the development of advanced materials with tailored properties. The conjugated π-system of this compound, combined with its reactive functional groups, allows for its use as a monomer or a key component in the synthesis of functional polymers and materials.

Conjugated polymers derived from alkyne-containing monomers have garnered significant interest due to their unique electronic and optical properties. oup.com Polyaddition of triple bonds is an atom-economical method for generating functional vinylene polymers. oup.com The enyne functionality of this compound could potentially be polymerized through various techniques, including metathesis polymerization, to yield specialty polymers. specificpolymers.comgrandviewresearch.com

Ring-opening metathesis polymerization (ROMP) is a versatile technique for synthesizing well-defined polymers. morressier.com While traditionally applied to cyclic olefins, enyne monomers have also been successfully polymerized. nih.gov The hydroxyl group in this compound could be used to attach this monomer to a support or to initiate polymerization, while the phenyl group could enhance the thermal stability and processability of the resulting polymer. Furthermore, the development of degradable polymers is an area of active research, and enyne monomers containing acetal (B89532) linkages have been used to create polymers that degrade under specific pH conditions. nih.gov

The extended π-conjugation in molecules derived from this compound suggests their potential for applications in optoelectronics. rsc.org Pyrene and acene derivatives, which are polycyclic aromatic hydrocarbons, are important materials for optoelectronic devices. rsc.org Synthetic routes leading to such structures could potentially utilize enyne precursors. The incorporation of heteroatoms into conjugated systems can further tune their electronic properties.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. nwhitegroup.com The hydroxyl and phenyl groups of this compound are capable of participating in hydrogen bonding and π-stacking interactions, respectively. These interactions could be exploited to direct the self-assembly of this molecule or its derivatives into well-defined supramolecular architectures with interesting properties. For instance, alkyne-based multilayered 3D polymers have been shown to exhibit aggregation-induced emission and can be used for ion detection. mdpi.com

Contribution to Methodological Advancements in Organic Synthesis

The study of the reactivity of molecules like this compound can lead to the development of new synthetic methods. The combination of an alkene, an alkyne, and a propargylic alcohol in one molecule provides a rich platform for exploring novel transition-metal-catalyzed reactions. For example, gold-catalyzed reactions of enynes have proven to be a powerful method for the synthesis of complex cyclic structures. nih.govresearchgate.net The specific substitution pattern of this compound could lead to unique reactivity and selectivity in such transformations.

The synthesis of this compound itself likely involves the addition of a metallated enyne to benzaldehyde (B42025) or a related derivative. researchgate.netmasterorganicchemistry.comchemguide.co.ukdoubtnut.com The exploration of different reaction conditions and reagents for this transformation could lead to more efficient and selective methods for the synthesis of propargylic alcohols. Furthermore, the use of enyne reagents in modifying polymers derived from metathesis reactions highlights their role in developing new methodologies for materials science. morressier.com

Stereochemical Control in Downstream Transformations for Chiral Target Molecules

Detailed research findings, including data on diastereoselectivity, enantioselectivity, the influence of chiral catalysts or reagents, and the formation of specific stereoisomers using this compound, are not available in the reviewed scientific literature. Consequently, a data-driven analysis of its effectiveness as a chiral building block cannot be provided at this time.

Navigating the Frontier of Chemical Synthesis: Future Perspectives for this compound

The exploration of novel molecular architectures is a cornerstone of chemical innovation, paving the way for advancements in materials science, medicine, and beyond. Within this landscape, the compound this compound, with its unique combination of phenyl, hydroxyl, enyne, and methyl functionalities, presents a compelling platform for future research. While extensive studies on this specific molecule are not widely documented, its structural motifs suggest a rich and varied chemical landscape ripe for exploration. This article delineates the prospective research avenues for this compound, focusing on its untapped synthetic potential, reactivity patterns, and integration with modern chemical methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-1-phenylpent-4-en-2-yn-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of acetylenic precursors using palladium-based catalysts (e.g., Lindlar catalyst or ligand-modified Pd nanoparticles). Key parameters include temperature (60–80°C), hydrogen pressure (1–2 atm), and solvent choice (e.g., ethyl acetate or THF). Monitoring reaction progress via TLC or GC-MS ensures intermediate control. Post-reduction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural and functional group features?

- Methodological Answer :

- NMR : H and C NMR identify alkynyl, vinyl, and hydroxyl protons. The hydroxyl proton appears as a broad singlet (~1–5 ppm), while alkynyl carbons resonate at ~70–100 ppm in C NMR .

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm), C≡C (~2100 cm), and C=C (~1650 cm) confirm functional groups .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks for phenyl or methyl groups) validate molecular weight and purity .

Advanced Research Questions

Q. How do computational models predict the compound’s reactivity in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, revealing nucleophilic regions (e.g., hydroxyl oxygen) and electrophilic sites (e.g., alkynyl carbons). Solvent effects are simulated using Polarizable Continuum Models (PCM), showing increased electrophilicity in polar aprotic solvents (e.g., DMSO), which stabilize transition states in substitution reactions .

Q. What strategies resolve contradictions in reported biological activities, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the phenyl or methyl groups (e.g., introducing electron-withdrawing substituents) clarifies bioactivity trends. For example, para-substituted phenyl groups enhance antimicrobial activity but reduce cytotoxicity .

- Dose-Response Assays : EC/IC comparisons across cell lines (e.g., mammalian vs. bacterial) differentiate target-specific effects. Contradictions may arise from assay conditions (e.g., nutrient media affecting solubility) .

Q. How does the compound’s stereoelectronic profile influence its interaction with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cytochrome P450. The alkynyl group’s linear geometry and hydroxyl proton’s hydrogen-bonding capacity drive interactions with active-site residues. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .

Q. What catalytic systems improve selectivity in functional group transformations (e.g., oxidation vs. reduction)?

- Methodological Answer :

- Oxidation : Pyridinium chlorochromate (PCC) selectively oxidizes the allylic alcohol to a ketone without affecting the alkynyl group. Solvent-free conditions minimize side reactions .

- Reduction : Pd/C with controlled H flow selectively hydrogenates the alkynyl group to cis-alkenes, while NaBH/CeCl reduces ketones to secondary alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.